

Ezetimibe Ketone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ezetimibe ketone

Cat. No.: B026480

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CAS Number: 191330-56-0 Chemical Name: (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone Molecular Formula: C₂₄H₁₉F₂NO₃ Molecular Weight: 407.41 g/mol

This technical guide provides an in-depth overview of **Ezetimibe Ketone**, a key intermediate and phase-I metabolite in the synthesis and metabolism of Ezetimibe, a potent cholesterol absorption inhibitor.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and biological relevance.

Chemical and Physical Properties

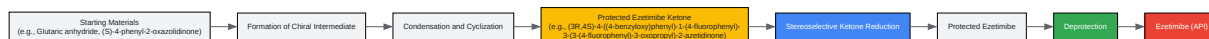
Ezetimibe Ketone is a white to off-white solid powder.^[3] It is a structurally significant compound in the manufacturing process of Ezetimibe, serving as the immediate precursor to the final active pharmaceutical ingredient (API).^{[4][5]} The stereochemistry of the azetidinone ring is crucial for its role in the synthesis of the biologically active Ezetimibe isomer.

Property	Value	Reference
CAS Number	191330-56-0	
Molecular Formula	C ₂₄ H ₁₉ F ₂ NO ₃	
Molecular Weight	407.41 g/mol	
Appearance	White to off-white solid powder	
Boiling Point	656.1±55.0 °C at 760 mmHg	
Density	1.325 g/cm ³	

Synthesis of Ezetimibe Ketone and its Conversion to Ezetimibe

The synthesis of Ezetimibe involves a multi-step process where **Ezetimibe Ketone**, or a protected form of it, is a critical intermediate. The overall synthetic strategy often involves the formation of the β -lactam ring followed by the introduction and modification of the side chains. The final key step is the stereoselective reduction of the ketone group in **Ezetimibe Ketone** to the corresponding hydroxyl group to yield Ezetimibe.

General Synthetic Workflow



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A generalized workflow for the synthesis of Ezetimibe, highlighting the ketone intermediate.

Experimental Protocol: Stereoselective Reduction of Protected Ezetimibe Ketone

The enantioselective reduction of the ketone is a pivotal step to ensure the correct stereochemistry of the final Ezetimibe molecule. The Corey-Bakshi-Shibata (CBS) reduction is a commonly employed method.

Materials:

- (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone (Protected **Ezetimibe Ketone**)
- Tetrahydrofuran (THF), anhydrous
- (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-C]oxazaborolidine (as a 1 M solution in toluene)
- Borane dimethylsulfide complex (BMS, as a 2M solution in THF)
- Methanesulfonic acid
- Methanol
- 1 N Hydrochloric acid

Procedure:

- In a clean, dry, nitrogen-purged round bottom flask, dissolve the protected **Ezetimibe Ketone** (e.g., 5 g, 10.06 mmol) in anhydrous THF (50 ml) at 25-30°C with stirring until complete dissolution.
- To this solution, add methanesulfonic acid (e.g., 0.02 g, 0.208 mmol) followed by the (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-C]oxazaborolidine solution (e.g., 2.29 ml of 1 M solution in toluene).
- Cool the reaction mixture to 15-20°C.
- Slowly add the borane dimethylsulfide complex solution (e.g., 6.0 ml of 2 M solution in THF) over a period of 30 minutes, maintaining the temperature at 15-20°C.
- Stir the reaction mixture at 15-20°C for 2-3 hours. Monitor the reaction progress by HPLC.
- Upon completion, quench the reaction by the slow addition of methanol (5 ml) and stir for 15-20 minutes.

- Add 1 N HCl to adjust the pH and proceed with standard workup procedures (e.g., extraction with an organic solvent, washing with brine, drying, and solvent evaporation) to isolate the protected Ezetimibe.
- The final deprotection step (e.g., removal of a benzyl group via hydrogenation) yields Ezetimibe.

Analytical Methods

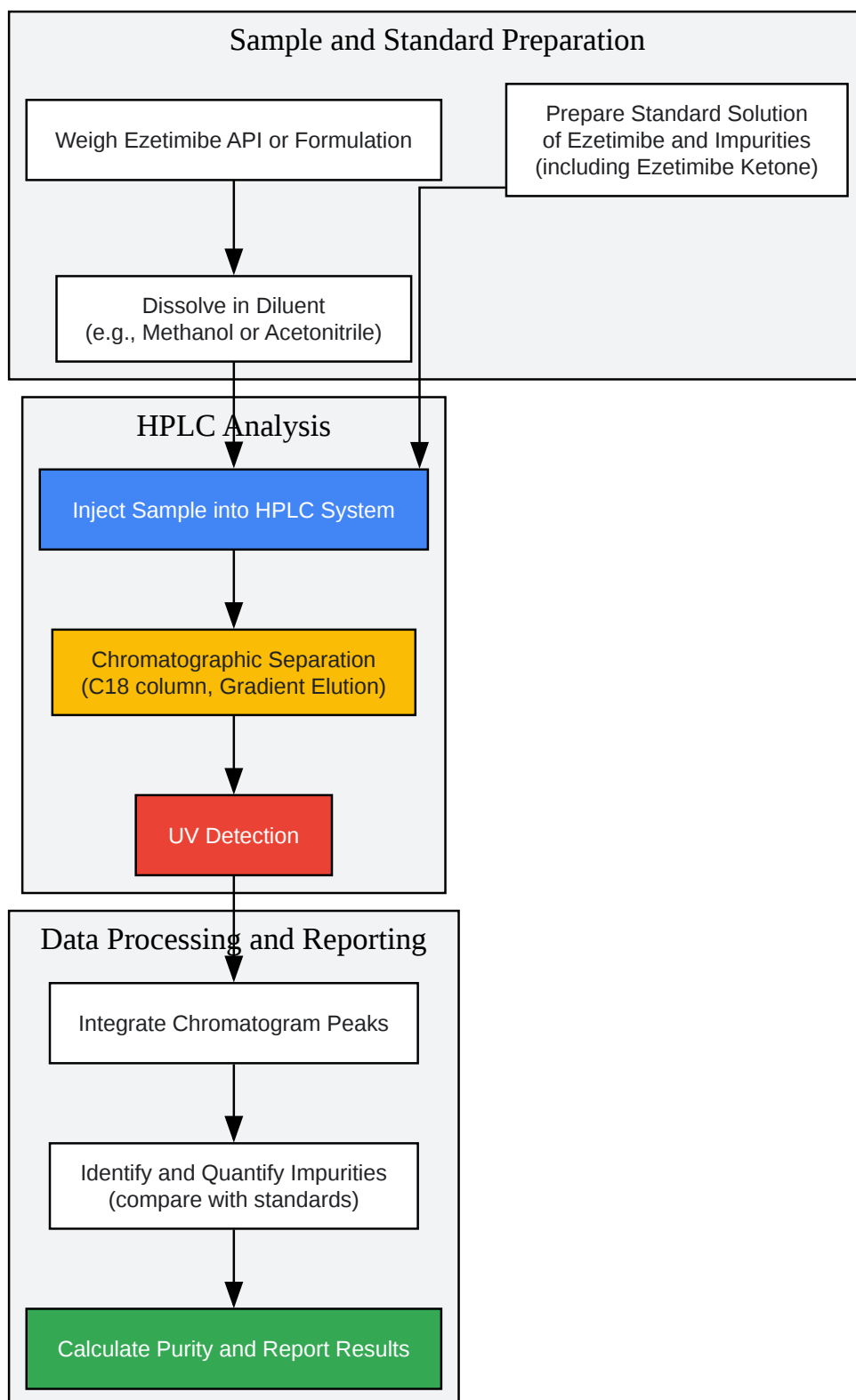
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the determination of Ezetimibe and for the detection and quantification of related impurities, including **Ezetimibe Ketone**.

HPLC Method for Impurity Profiling

Chromatographic Conditions:

Parameter	Condition	Reference
Column	Zorbax Rx C ₈ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column	
Mobile Phase A	Acetonitrile: 10 mM Sodium Phosphate buffer pH 7.0 (55:45 v/v)	
Mobile Phase B	Acetonitrile	
Gradient	A gradient elution is typically used for separating multiple impurities.	
Flow Rate	1.0 - 1.3 mL/min	
Column Temp.	35°C	
Detection	UV at 233 nm or 240 nm	
Injection Vol.	10 µL	

Analytical Workflow for Ezetimibe Purity Analysis



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A typical workflow for the HPLC analysis of Ezetimibe purity.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of **Ezetimibe Ketone**.

Technique	Key Observations	Reference
¹ H NMR	The spectrum would show characteristic signals for the aromatic protons of the three phenyl rings, the protons of the azetidinone ring, and the aliphatic protons of the oxopropyl side chain.	
¹³ C NMR	The spectrum would display signals for the carbonyl carbons of the ketone and the β-lactam, as well as the aromatic and aliphatic carbons.	
Mass Spec.	Electrospray ionization (ESI) would likely show a prominent [M+H] ⁺ ion at m/z 408.4. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns useful for structural elucidation.	
FT-IR	The spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic group, the C=O stretch of the ketone, the C=O stretch of the β-lactam, and C-F bonds of the fluorophenyl groups.	

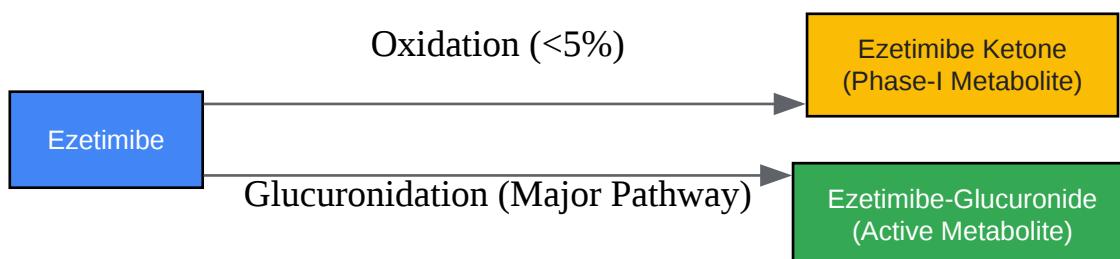
Biological Role and Mechanism of Action of Parent Compound

Ezetimibe Ketone is a phase-I metabolite of Ezetimibe. The parent drug, Ezetimibe, functions by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.

Mechanism of Action of Ezetimibe

The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine. By binding to NPC1L1, Ezetimibe blocks the uptake of cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.

Metabolic Pathway of Ezetimibe



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Simplified metabolic pathway of Ezetimibe.

While the major metabolic pathway for Ezetimibe is glucuronidation to an active metabolite, a minor pathway involves the oxidation of the benzylic hydroxyl group to form **Ezetimibe Ketone**. The pharmacological activity of **Ezetimibe Ketone** itself is not as well characterized as that of Ezetimibe and its glucuronide conjugate.

Conclusion

Ezetimibe Ketone (CAS 191330-56-0) is a crucial chemical entity in the field of pharmaceutical sciences, particularly in the context of the cholesterol-lowering agent Ezetimibe. Its significance lies in its role as a key synthetic intermediate, where its stereoselective reduction is a critical step in obtaining the desired enantiomer of the final drug product. Furthermore, as a metabolite

of Ezetimibe, its characterization is important for understanding the overall pharmacokinetic and metabolic profile of the drug. The detailed synthetic and analytical methodologies outlined in this guide provide a valuable resource for professionals involved in the research, development, and quality control of Ezetimibe.

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